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molecular formula C13H26N2O B8425267 1H-Imidazole-1-ethanol, 4,5-dihydro-2-octyl- CAS No. 25575-42-2

1H-Imidazole-1-ethanol, 4,5-dihydro-2-octyl-

Cat. No. B8425267
M. Wt: 226.36 g/mol
InChI Key: FLLNQHCNHPZJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030629

Procedure details

13.02 g (93.51 mmoles) of octyl cyanide was treated with 12.327 g (118.36 mmoles) of 2-(2-aminoethylamino)ethanol in presence of 0.5 ml of carbon disulfide at 125° C. for 24 hrs. and worked up as outlined under Example 23. Distillation of the residue at 167°-169° C./0.5 mm gave 12.332 g (62.7%) of product.
Quantity
13.02 g
Type
reactant
Reaction Step One
Quantity
12.327 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
62.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]#N)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH2:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][OH:17]>C(=S)=S>[OH:17][CH2:16][CH2:15][N:14]1[CH2:13][CH2:12][N:11]=[C:9]1[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
13.02 g
Type
reactant
Smiles
C(CCCCCCC)C#N
Name
Quantity
12.327 g
Type
reactant
Smiles
NCCNCCO
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 167°-169° C./0.5 mm

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(=NCC1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.332 g
YIELD: PERCENTYIELD 62.7%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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